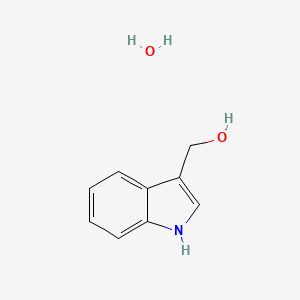

Indole-3-carbinol hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole-3-carbinol (I3C) is a natural product found in vegetables belonging to the Brassicaceae family such as broccoli, cabbage, cauliflower, brussels sprouts, collard greens, and kale . It is produced by the breakdown of the glucosinolate glucobrassicin . It is also available in dietary supplements . I3C has been studied for its potential anticarcinogenic, antioxidant, and anti-atherogenic effects .

Synthesis Analysis

I3C and its main derivatives have been obtained through biosynthetic processes and synthetic procedures . A novel synthesis of tert-indole-3-carbinols has been reported through the DDQ-mediated oxidation of the allylic C–H bond/aromatization/hydroxylation at the indolyl carbon using water as the hydroxyl source . The reaction is highly efficient and high yielding and it works under mild reaction conditions .Molecular Structure Analysis

The molecular structure of I3C has been analyzed using various techniques such as Scanning electron microscopy (SEM), X-ray diffraction (XRD), Element analysis (EA), Inductively coupled plasma (ICP), Fourier transform infrared spectroscopy (FT-IR), Brunauer-Emmett-Teller (BET) and X-ray photoelectron spectroscopy (XPS) .Chemical Reactions Analysis

A microplate spectrophotometric method for the determination of I3C in dietary supplements has been developed. The colorimetric procedure is based on the reaction of I3C with the p-dimethylaminocinnamaldehyde (DMACA) reagent under acidic conditions .Physical And Chemical Properties Analysis

I3C is an off-white solid with a melting point of 96 to 99 °C . It is partially soluble in cold water . The chemical formula of I3C is C9H9NO and its molar mass is 147.177 g·mol−1 .Aplicaciones Científicas De Investigación

Anticancer Agent Development : Indole-3-carbinol (I3C) has been used to develop novel indole analogs for optimizing its anticancer actions. One such analog, SR13668, has shown potent oral anticancer activity against various cancers without significant toxicity (Chao et al., 2007).

Chemoprevention in Breast Cancer : I3C has been evaluated for its efficacy in preventing chemically-induced mammary tumors. Administration during the initiation and promotion phases of cancer development showed a significant reduction in cancer multiplicity, indicating its potential as a chemopreventive agent in breast cancer (Grubbs et al., 1995).

Oligomerization in Acidic Media : The oligomeric products of I3C produced in acidic conditions, which are relevant to its biological activity, have been studied. This research provides insights into the conversion of I3C to active substances under such conditions (Grose & Bjeldanes, 1992).

Inhibition of Breast Cancer Cell Invasion and Migration : I3C has been found to inhibit cell adhesion, spreading, and invasion in human breast cancer cells, suggesting its role in suppressing tumor growth and metastasis (Meng et al., 2000).

Treatment of Recurrent Respiratory Papillomatosis : Indole-3-carbinol has been used in a clinical trial for treating recurrent respiratory papillomatosis, showing promise in reducing papilloma growth rate and the need for surgery (Rosen et al., 1998).

Quality Control in Nutraceuticals : A study has developed a method for the rapid determination of indole-3-carbinol and its condensation products in nutraceuticals, highlighting the importance of quality control in supplements containing this compound (Fibigr et al., 2016).

Potential as Antithrombotic Agent : Indole-3-carbinol has shown significant antiplatelet and antithrombotic activities in vitro and in vivo, suggesting its potential as an antithrombotic agent (Park et al., 2008).

Safety and Hazards

I3C may cause skin and eye irritation. It may also cause respiratory and digestive tract irritation . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

1H-indol-3-ylmethanol;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.H2O/c11-6-7-5-10-9-4-2-1-3-8(7)9;/h1-5,10-11H,6H2;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEVEHLSJRKSEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CO.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50153979 |

Source

|

| Record name | Indole-3-carbinol hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indole-3-carbinol hydrate | |

CAS RN |

123334-15-6 |

Source

|

| Record name | Indole-3-carbinol hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123334156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-carbinol hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B1148836.png)